(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
Description
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a biphenyl acetic acid derivative characterized by two trifluoromethyl (-CF₃) groups at the 2 and 2' positions of the biphenyl core, a hydroxyl (-OH) group at the 4 position, and an acetic acid (-CH₂COOH) moiety. This compound (CAS 5002-01-7, as per ) exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the -CF₃ groups, which enhance the acidity of the carboxylic acid group and influence solubility and stability .
Properties
Molecular Formula |
C16H10F6O3 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)11-4-2-1-3-9(11)10-6-5-8(13(23)14(24)25)7-12(10)16(20,21)22/h1-7,13,23H,(H,24,25) |
InChI Key |
XQSKHZGNRISKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-Substituted-2-(Trifluoromethyl)chlorobenzenes
The starting material, 4-alkoxycarbonyl-2-(trifluoromethyl)chlorobenzene, is synthesized through sequential functionalization of 2-trifluoromethylphenol. Nitration at the 4-position followed by reduction and Sandmeyer reaction yields 4-chloro-2-trifluoromethylphenol. Subsequent alkylation with ethyl chloroacetate introduces the ethoxycarbonylmethoxy group, yielding 4-(ethoxycarbonylmethoxy)-2-(trifluoromethyl)chlorobenzene.
Dimerization Reaction Conditions
Dimerization employs a nickel chloride catalyst (0.001–0.2 equiv), triarylphosphine ligands (0.001–1 equiv), and zinc as a reducing metal (0.1–4 equiv) in an aprotic polar solvent (e.g., dimethylformamide). The reaction proceeds at 80–100°C for 12–24 hours, coupling two chlorobenzene units to form 2,2'-bis(trifluoromethyl)-4,4'-di(ethoxycarbonylmethoxy)biphenyl.
Key Parameters
- Nickel Catalyst : Ensures oxidative addition and reductive elimination.
- Triarylphosphine : Stabilizes the nickel intermediate and modulates electron density.
- Zinc : Acts as a terminal reductant, enabling turnover of the catalytic cycle.
Functionalization to Hydroxy-Acetic Acid Moieties
The ethoxycarbonylmethoxy groups introduced during dimerization require hydrolysis to yield hydroxy-acetic acid.
Acidic Hydrolysis
Treatment with concentrated hydrochloric acid (6 M, reflux, 8–12 hours) cleaves the ethyl ester, producing 2,2'-bis(trifluoromethyl)-4,4'-bis(hydroxyacetic acid)biphenyl. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water.
Alkaline Hydrolysis
Alternatively, sodium hydroxide (2 M, 60°C, 6 hours) saponifies the ester, yielding the sodium salt of the target compound. Acidification with HCl precipitates the free acid.
Yield Optimization
- Temperature Control : Excessive heat promotes decarboxylation.
- Solvent Choice : Tetrahydrofuran-water mixtures enhance solubility and reaction homogeneity.
Alternative Routes: Palladium-Catalyzed Cross-Coupling
For biphenyl systems with steric constraints, palladium-catalyzed Suzuki-Miyaura coupling offers a complementary approach.
Boronic Acid Synthesis
4-Bromo-2-(trifluoromethyl)phenylboronic acid is prepared via Miyaura borylation of 4-bromo-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron and a palladium catalyst.
Coupling Reaction
Suzuki-Miyaura coupling of two equivalents of the boronic acid with 4,4'-dibromo-2,2'-bis(trifluoromethyl)biphenyl under aerobic conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) forms the biphenyl core. Subsequent functionalization follows the hydrolysis steps outlined in Section 2.
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating directing groups for functionalization. Nitro groups at the 4-position guide subsequent substitutions, which are later reduced and converted to hydroxyl or carboxylic acid groups.
Protecting Group Strategies
Ethyl esters protect carboxylic acid intermediates during nickel-catalyzed dimerization, preventing side reactions with the reducing metal. Deprotection is achieved post-dimerization under mild acidic conditions.
Industrial-Scale Considerations
Cost-Effective Catalyst Recovery
Nickel catalysts are recovered via filtration of the reaction mixture through celite, reducing metal leaching and production costs.
Waste Management
Zinc chloride byproducts are neutralized with sodium carbonate, forming insoluble zinc carbonate, which is removed by filtration.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the biphenyl core, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Biphenyl Acetic Acid Derivatives
The table below highlights key structural analogs and their substituent differences:
Key Physicochemical Differences
- Acidity : The trifluoromethyl groups in the target compound lower the pKa of the acetic acid group (~2.5–3.0 estimated) compared to analogs with electron-donating groups like methoxy (pKa ~4.5–5.0) .
- Lipophilicity : The -CF₃ groups increase logP values, enhancing membrane permeability relative to hydrophilic derivatives like 3'-(hydroxymethyl) analogs .
- Thermal Stability : Bis(trifluoromethyl) derivatives exhibit higher thermal stability due to the robust C-F bonds, as seen in related compounds undergoing acid-catalyzed cyclodimerization () .
Biological Activity
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C32H31F7O3
- Molecular Weight : 596.6 g/mol
- CAS Number : 869586-30-1
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Molecular docking studies have indicated that this compound can interact with RNA polymerase and other enzymes involved in cellular processes . The trifluoromethyl groups enhance lipophilicity and may contribute to increased binding affinity for target proteins.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of this compound against influenza viruses. In a cytopathic effect (CPE) assay using Madin-Darby canine kidney (MDCK) cells infected with the H1N1 strain, it exhibited significant protective effects with an effective concentration (EC50) of approximately 10 µM . This suggests that the compound may inhibit viral replication or entry into host cells.
Antimicrobial Properties
In addition to antiviral effects, this compound has shown promising antibacterial activity against Mycobacterium tuberculosis. In high-throughput screening assays, it was found to have a minimum inhibitory concentration (MIC) below 20 µM, indicating strong potential as an antimicrobial agent .
Case Studies
- Influenza Virus Study :
- Tuberculosis Study :
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the biphenyl structure is crucial for enhancing the biological activity of this compound. The SAR analysis indicates that modifications in the biphenyl moiety significantly affect both potency and selectivity against various pathogens .
Data Tables
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (2,2'-bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid, and what analytical methods validate its purity?
- Synthesis : The compound may be synthesized via acid-catalyzed cyclodimerization of fluorinated oxetanes or thietanes. For example, Lewis acids like boron trifluoride etherate can catalyze reactions in dichloromethane, forming symmetrical cores with trans-alkoxy groups (see cyclodimerization in ). Purification often involves crystallization from hexane.
- Validation : Purity is confirmed by high-performance liquid chromatography (HPLC) with >95.0% thresholds (as in related fluorinated compounds in ). Structural confirmation requires NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Method : Single-crystal X-ray diffraction is employed. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data .
- Procedure : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data are collected at low temperatures (e.g., 153 K, as in ). The structure is refined using SHELXL, with R factors <0.05 indicating high accuracy .
Q. What solvents are suitable for this compound, and how does its solubility impact experimental design?
- Solubility : The trifluoromethyl groups enhance solubility in non-polar solvents like dichloromethane or hexane (used in crystallization in ). Polar aprotic solvents (e.g., DMSO) may be required for reactions involving nucleophiles.
- Design Considerations : Low solubility in water necessitates organic-phase reactions or phase-transfer catalysts. Solvent choice affects reaction kinetics and purification strategies .
Advanced Research Questions
Q. What mechanistic insights explain the acid-catalyzed cyclodimerization of related bis(trifluoromethyl)oxetanes?
- Mechanism : Lewis acids (e.g., BF₃) activate oxetanes via coordination to oxygen, inducing ring-opening and dimerization. In contrast, protic acids (e.g., H₂SO₄) promote isomerization instead of cyclodimerization ().
- Key Evidence : NMR and X-ray data confirm the absence of C=C bonds in products, supporting a stepwise cationic pathway rather than radical intermediates .
Q. How do computational studies aid in predicting the reactivity of fluorinated biphenylacetic acid derivatives?
- Methods : Density Functional Theory (DFT) calculations model electron-withdrawing effects of CF₃ groups on acidity and regioselectivity. Molecular docking may predict biological activity if the compound is a drug candidate.
- Case Study : Similar fluorinated compounds (e.g., in ) show enhanced metabolic stability due to CF₃ groups, guiding derivatization strategies .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Challenge : Overlapping signals in ¹⁹F NMR (common in polyfluorinated compounds) may obscure structural details ().
- Resolution : Complementary techniques like IR spectroscopy (for carbonyl detection) and high-resolution mass spectrometry (HRMS) validate molecular formulas. X-ray crystallography remains the gold standard for unambiguous assignment .
Q. What catalytic systems optimize the synthesis of fluorinated biphenyl derivatives while minimizing side reactions?
- Catalysts : Palladium-based systems (e.g., Suzuki-Miyaura coupling with boronic acids in ) are effective for biphenyl formation. Fluorophilic catalysts (e.g., silver salts) enhance selectivity in fluorinated systems.
- Side Reactions : Protodeboronation and homocoupling are minimized using anhydrous conditions and slow reagent addition .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acids (BF₃, AlCl₃) and solvents (CH₂Cl₂, toluene) to maximize cyclodimerization yields .
- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential acute toxicity (H302, H315) as seen in related acetic acid derivatives ( ).
- Data Reproducibility : Report crystallographic data (CCDC numbers) and deposit raw NMR/spectral files in open repositories for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
